molecular formula C7H12O2 B3255452 5-Methyloxepan-2-one CAS No. 2549-42-0

5-Methyloxepan-2-one

Cat. No.: B3255452
CAS No.: 2549-42-0
M. Wt: 128.17 g/mol
InChI Key: VNXMFQWTDCWMDQ-UHFFFAOYSA-N
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Description

5-Methyloxepan-2-one: . It is a versatile compound used in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Ring-Opening Polymerization: this compound can be synthesized through the ring-opening polymerization of its corresponding cyclic monomer. This process involves the use of catalysts such as organometallic compounds to initiate the polymerization reaction.

  • Hydrolysis of Esters: Another method involves the hydrolysis of esters derived from this compound under acidic or basic conditions. This reaction typically requires heating and the presence of a strong acid or base to facilitate the hydrolysis process.

Industrial Production Methods: In industrial settings, this compound is produced through large-scale chemical synthesis processes that involve the use of reactors and controlled reaction conditions to ensure high yield and purity. The compound is often synthesized in bulk and purified using techniques such as distillation and crystallization.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as aldehydes and ketones.

  • Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

  • Substitution: Substitution reactions involving this compound can lead to the formation of different derivatives by replacing specific atoms or groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Aldehydes, ketones, and carboxylic acids.

  • Reduction Products: Alcohols.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

Chemistry: 5-Methyloxepan-2-one is used as a monomer in the synthesis of biodegradable polymers, which are important for developing sustainable materials. Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent. Medicine: this compound has shown promise in drug delivery systems due to its biocompatibility and ability to form stable complexes with drugs. Industry: It is used in the production of various industrial chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 5-Methyloxepan-2-one exerts its effects depends on its specific application. In drug delivery systems, it may interact with cellular membranes and facilitate the transport of drugs into cells. The molecular targets and pathways involved can vary, but often include interactions with enzymes and receptors.

Comparison with Similar Compounds

  • Caprolactone: A closely related lactone used in polymer synthesis.

  • Butyrolactone: Another lactone with similar applications in the chemical industry.

  • Valerolactone: A larger lactone used in the production of fragrances and flavors.

Uniqueness: 5-Methyloxepan-2-one is unique due to its specific structural features, such as the presence of a methyl group at the 5-position, which influences its reactivity and properties compared to other lactones.

Properties

IUPAC Name

5-methyloxepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-6-2-3-7(8)9-5-4-6/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXMFQWTDCWMDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)OCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

33660-02-5
Details Compound: 2-Oxepanone, 5-methyl-, homopolymer
Record name 2-Oxepanone, 5-methyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33660-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The procedure of Example 25 was repeated, except that 4-methylcyclohexanone (2 mmol) and 4-methylcyclohexanol (20 mmol) were respectively used in stead of cyclohexanone and cyclohexanol. As a result, γ-methyl-ε-caprolactone was formed in yield of 45.6% (on 4-methylcyclohexanone basis).
Quantity
2 mmol
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reactant
Reaction Step One
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20 mmol
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reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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